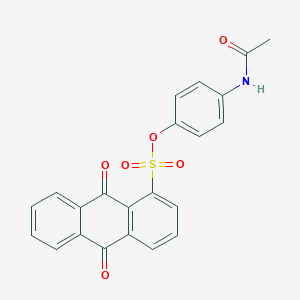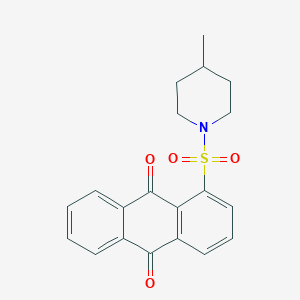![molecular formula C20H11ClN2O5 B409097 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile CAS No. 332177-13-6](/img/structure/B409097.png)
2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro-substituted benzodioxole ring, a pyranochromene core, and a carbonitrile group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
准备方法
The synthesis of 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This step involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring.
Chlorination: The benzodioxole ring is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro substituent.
Formation of the pyranochromene core: This step involves the reaction of the chlorinated benzodioxole with a suitable aldehyde and malononitrile in the presence of a base, leading to the formation of the pyranochromene core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions due to its multiple functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyranochromene core, resulting in the formation of alcohol derivatives.
Substitution: The chloro substituent on the benzodioxole ring can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used as a building block in the development of new materials and catalysts.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in the development of new drugs and therapeutic agents.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new industrial products, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s amino group and carbonitrile group may interact with enzymes and receptors, leading to the modulation of biological processes. Additionally, the chloro-substituted benzodioxole ring and pyranochromene core may contribute to the compound’s ability to interact with cellular components and disrupt normal cellular functions.
相似化合物的比较
2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a nitro group instead of a chloro group, which may result in different chemical reactivity and biological activities.
2-amino-4-(6-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a methoxy group instead of a chloro group, which may affect its solubility and interactions with biological targets.
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a bromo group instead of a chloro group, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
332177-13-6 |
|---|---|
分子式 |
C20H11ClN2O5 |
分子量 |
394.8g/mol |
IUPAC 名称 |
2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-6-15-14(25-8-26-15)5-10(12)16-11(7-22)19(23)28-18-9-3-1-2-4-13(9)27-20(24)17(16)18/h1-6,16H,8,23H2 |
InChI 键 |
AJSZPSAIJXHHOL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B409017.png)
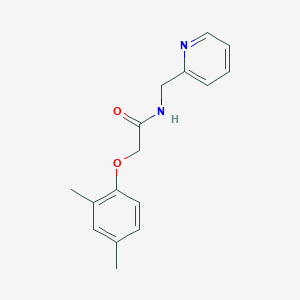
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409023.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409025.png)
![(5E)-1-(4-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409026.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409027.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409028.png)
![methyl 4-{7-[(4-fluorobenzyl)oxy]-2,8-dimethyl-4-oxo-4H-chromen-3-yl}-5-methyl-2-furoate](/img/structure/B409029.png)
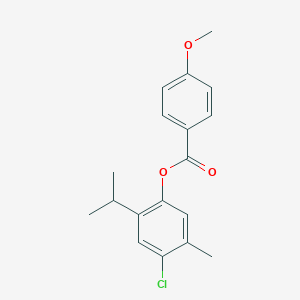
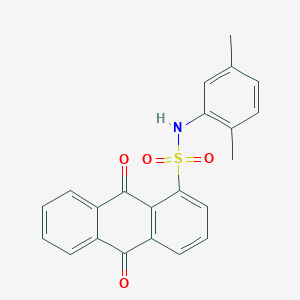
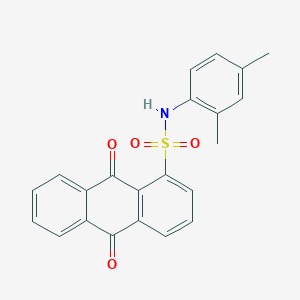
![methyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409033.png)
